molecular formula C21H18FN3O4S B2915800 N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021218-71-2

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2915800
CAS No.: 1021218-71-2
M. Wt: 427.45
InChI Key: BRUAULIILGKKGL-UHFFFAOYSA-N
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Description

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound featuring a thiazole core linked to a 4-fluorobenzamide moiety via a 3-oxopropyl chain. While specific data on its density, melting point, and pharmacological applications are currently unavailable, its structural complexity suggests utility in medicinal chemistry or agrochemical research.

Properties

IUPAC Name

N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c22-14-3-1-13(2-4-14)20(27)25-21-24-16(12-30-21)6-8-19(26)23-15-5-7-17-18(11-15)29-10-9-28-17/h1-5,7,11-12H,6,8-10H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUAULIILGKKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s difficult to predict the exact pathways and their downstream effects.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be studied. These properties will significantly impact the compound’s bioavailability and therapeutic potential.

Biological Activity

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which features a thiazole ring and a fluorobenzamide moiety. The molecular formula is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 372.46 g/mol. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin group is critical for its biological activity.

Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold exhibit various biological activities. For instance:

  • DprE1 Inhibition : Analogues of the compound have been identified as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme in the mycobacterial cell wall biosynthesis. The inhibition of DprE1 is particularly relevant for the treatment of tuberculosis .
  • PARP1 Inhibition : Similar compounds have shown promising results as inhibitors of PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. For example, certain derivatives demonstrated IC50 values ranging from 0.88 μM to 12 μM in PARP1 assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

Modification Effect on Activity
Introduction of electron-withdrawing groupsIncreased potency against DprE1
Alteration of the thiazole ringVaried inhibition profiles against PARP1
Substitution on the benzamide moietyEnhanced binding affinity

These modifications can lead to significant changes in potency and selectivity for target enzymes.

Case Studies

Several studies have evaluated the efficacy of compounds related to this compound:

  • DprE1 Inhibition Study : A study identified a series of compounds that inhibited DprE1 with minimum inhibitory concentrations (MICs) below 10 μM against Mycobacterium tuberculosis . The structure containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold was critical for this activity.
  • PARP1 Inhibition Analysis : Another investigation focused on the inhibition potential against PARP1. Compounds derived from similar scaffolds were tested for their IC50 values in vitro, revealing several candidates with promising activity profiles .

Comparison with Similar Compounds

N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide ()

This analogue shares the thiazole and dihydrobenzo dioxin groups but differs in two key aspects:

  • Substituents on Benzamide: The 3,4-dimethoxybenzamide group contrasts with the 4-fluorobenzamide in the target compound.
  • Linker Structure : A 2-oxoethyl chain (vs. 3-oxopropyl) reduces flexibility and may impact molecular conformation .
Property Target Compound Compound
Molecular Formula C22H19FN3O4S C22H21N3O6S
Molecular Weight 440.47 g/mol 455.5 g/mol
Benzamide Substituent 4-Fluoro 3,4-Dimethoxy
Linker 3-Oxopropyl 2-Oxoethyl

Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9]) share heterocyclic cores (triazole vs. thiazole) and fluorinated aromatic groups. Key differences include:

  • Heterocycle Type : Triazoles exhibit distinct electronic properties compared to thiazoles, affecting interactions with biological targets.
  • Synthesis Pathway : The target compound likely involves S-alkylation of thiazoles, whereas triazoles in derive from cyclization of hydrazinecarbothioamides .

Functional Analogues in Agrochemicals ()

Benzamide-based pesticides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron highlight the role of fluorine and aromatic substitutions:

  • Substituent Position : Diflubenzuron’s 2,6-difluorobenzamide group contrasts with the target compound’s 4-fluoro substitution. Ortho/meta fluorine placement can modulate steric hindrance and metabolic stability .
  • Biological Activity : While diflubenzuron inhibits chitin synthesis in insects, the target compound’s dihydrobenzo dioxin moiety may confer distinct mechanisms, such as interaction with neurotransmitter receptors.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, typically starting with condensation of the thiazole core with substituted benzodioxin and fluorobenzamide precursors. Key steps include:

  • Amide coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to link the benzodioxin-6-amine to the thiazole-propionic acid intermediate .
  • Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of reactants (e.g., 1.2 equivalents of 4-fluorobenzoyl chloride) to minimize side products .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Confirm regiochemistry of the thiazole and benzodioxin moieties. For example, the thiazole C-2 proton appears as a singlet at δ 7.8–8.2 ppm .
  • FT-IR : Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode with <2 ppm error) .

Q. How should solubility and stability be managed during experimental workflows?

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–50 mM stock solutions recommended) .
  • Storage : Store lyophilized powder at 2–8°C under inert gas (argon) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric syntheses?

  • Chiral catalysts : Use palladium-based catalysts (e.g., BINAP ligands) for Suzuki-Miyaura coupling of halogenated intermediates .
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What structure-activity relationship (SAR) insights exist for modifying the benzodioxin and fluorobenzamide moieties?

  • Benzodioxin substitutions : Electron-withdrawing groups (e.g., nitro at C-6) enhance binding affinity to kinase targets by 3–5-fold, as shown in docking studies .
  • Fluorobenzamide modifications : Replacing the 4-fluoro group with trifluoromethyl improves metabolic stability in hepatic microsome assays (t1/2 increased from 2.1 to 4.8 hours) .

Q. How should contradictory biochemical assay data (e.g., IC50 variability) be addressed?

  • Assay validation : Run dose-response curves in triplicate using independent compound batches. Control for DMSO solvent effects (<0.1% final concentration) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across cell lines. Outliers may indicate off-target interactions .

Q. What strategies validate the compound’s selectivity in proteome-wide profiling?

  • Chemical proteomics : Use immobilized compound analogs for pull-down assays combined with LC-MS/MS to identify binding partners .
  • Kinase profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (S(10) < 0.01 indicates high specificity) .

Q. How can computational frameworks guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (target <3), PSA (<90 Ų), and P-glycoprotein efflux ratios .
  • Molecular dynamics : Simulate binding to human serum albumin (HSA) to predict plasma protein binding (>95% suggests limited bioavailability) .

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